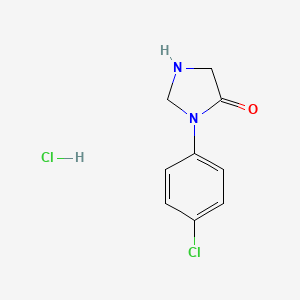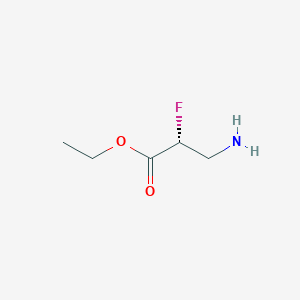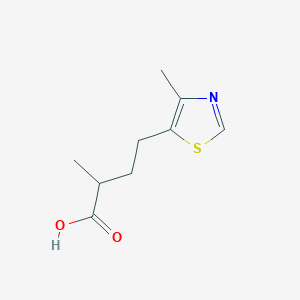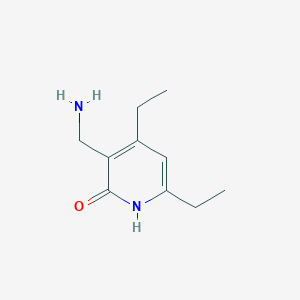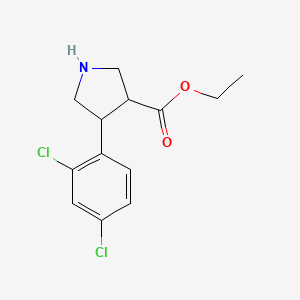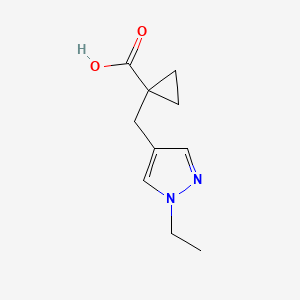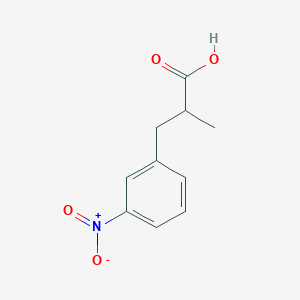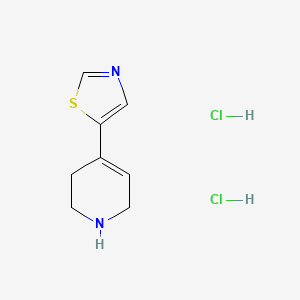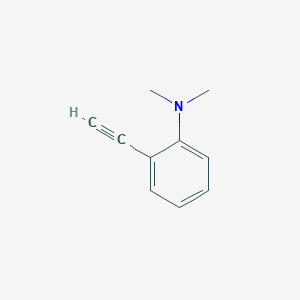
2-ethynyl-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-N,N-dimethylaniline: is an organic compound characterized by the presence of an ethynyl group attached to the nitrogen atom of a dimethylaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method for preparing 2-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.
Sonogashira–Hagihara Coupling: Another method involves the Sonogashira–Hagihara coupling reaction, where this compound is synthesized via the coupling of 3-iodopyridine with N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned hydrolysis and coupling reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Ethynyl-N,N-dimethylaniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the ethynyl group.
Substitution Products: Compounds with different substituents replacing the ethynyl group.
Applications De Recherche Scientifique
Chemistry: 2-Ethynyl-N,N-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as metallophthalocyanine–gold nanoparticle hybrids, which have applications in catalysis and electronics .
Mécanisme D'action
The mechanism of action of 2-ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the dimethylaniline moiety can interact with biological macromolecules, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
4-Ethynyl-N,N-dimethylaniline: Similar in structure but with the ethynyl group attached to the fourth position of the aromatic ring.
N,N-Dimethylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-(3-pyridinylethynyl)aniline: Contains a pyridinylethynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-N,N-dimethylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
Clé InChI |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


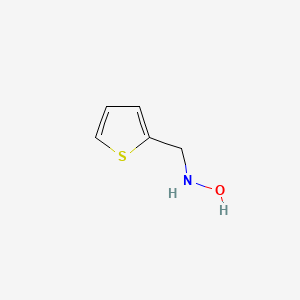
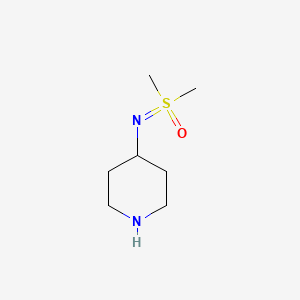
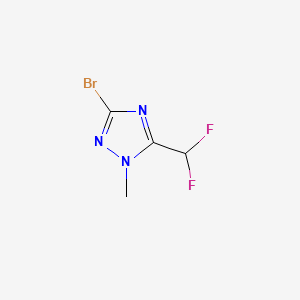
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
